(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N5O/c20-14-3-4-15(16(21)11-14)19(27)26-9-7-25(8-10-26)18-12-17(22-13-23-18)24-5-1-2-6-24/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSLEQNNJCZRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone is an organic molecule with a complex structure that combines a piperazine ring, a pyrimidine moiety, and a dichlorophenyl group. This unique configuration suggests potential pharmacological applications, particularly in the fields of oncology and neurology due to its interaction with various biological targets.
Structural Overview
The structural formula of the compound can be represented as follows:
This compound is characterized by:
- Piperazine ring : Commonly associated with various biological activities, especially in drug development.
- Pyrimidine moiety : Known for its role in nucleic acids and as a scaffold in medicinal chemistry.
- Dichlorophenyl group : This substituent can enhance lipophilicity and improve binding affinity to biological targets.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of piperazine and pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell signaling pathways.
A study demonstrated that related compounds effectively reduced tumor growth in xenograft models, suggesting that our compound may also possess similar properties due to its structural analogies .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly against:
- Acetylcholinesterase (AChE) : Important for neurotransmission, and its inhibition can lead to increased acetylcholine levels, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
- Urease : Inhibition could provide therapeutic benefits against infections caused by urease-producing bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances potency against certain biological targets.
- Modifications to the piperazine or pyrimidine moieties can significantly alter pharmacokinetic properties and biological efficacy .
Case Studies
- Antitumor Activity : A series of analogs derived from the parent compound were tested against various cancer cell lines. The most active derivative exhibited an IC50 value comparable to established chemotherapeutic agents, indicating strong potential for further development.
- Neuroprotective Effects : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in treating neurodegenerative disorders .
Research Findings
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C20H22N6O
- Molecular Weight : 426.5 g/mol
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer models. A study demonstrated that modifications to the pyrimidine ring can enhance anticancer efficacy, suggesting that (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone may possess similar capabilities.
Neuropharmacological Effects
The piperazine component is linked to neuropharmacological activities. Studies on piperazine derivatives have revealed their potential as analgesics and neuroprotective agents. For example, certain piperazine-based compounds have been identified as effective in treating neuropathic pain, indicating that this compound may also exhibit beneficial effects in neuropharmacology.
Antimicrobial Properties
Compounds containing pyrrol and piperazine moieties have been investigated for their antimicrobial properties. Research has shown that such compounds can exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The structural features of this compound suggest it may also possess similar antimicrobial effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the pyrrol and piperazine rings can significantly influence efficacy and selectivity towards specific biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Pyrrol Moiety | Potential anticancer activity |
| Piperazine Ring | Neuropharmacological effects |
| Pyrimidine Derivative | Antimicrobial properties |
Case Study 1: Pyrimidine Derivatives
A study focusing on chloroethyl pyrimidine nucleosides reported significant inhibition of cell proliferation in cancer models, suggesting that structural modifications could enhance the anticancer activity of this compound.
Case Study 2: Piperazine Analogs
Research highlighted the analgesic properties of piperazine-based compounds, indicating their potential utility in pain management. This suggests that our compound could also be explored for its analgesic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the pyrimidine ring, piperazine linker, and aromatic groups. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity:
Pyrimidine Core Modifications
- Compound 9: (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone Substituents: A methyl group at pyrimidine C2 and a 4-chloro-2-(trifluoromethyl)phenyl group at C4. Synthesis: Reacted with sulfonyl chlorides to generate derivatives with enhanced solubility via sulfonamide formation .
- Compound w3: (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Substituents: A triazole-containing aniline group at pyrimidine C4 and a methylpiperazine linker. Synthesis: Coupling with 4-aminophenyl-methanone derivatives under acidic conditions . Key Difference: The triazole moiety introduces additional hydrogen-bonding capacity, which may improve target selectivity.
Piperazine Linker Variations
- Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Substituents: A thiophene ring replaces the pyrimidine core. Synthesis: Direct coupling of thiophene-2-carboxylic acid with substituted piperazines .
- Compound 5: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Substituents: A pyrazole-substituted butanone chain replaces the methanone-aromatic system. Synthesis: Coupling of arylpiperazine with 4-(1H-pyrazol-4-yl)butanoic acid . Key Difference: The extended alkyl chain may increase flexibility, affecting conformational stability during target binding.
Aromatic Group Comparisons
2,4-Dichlorophenyl vs. Trifluoromethylphenyl :
- The dichlorophenyl group in the target compound offers moderate lipophilicity (clogP ~3.5), while trifluoromethylphenyl analogs (e.g., Compound 9) exhibit higher clogP (~4.2) due to the fluorine atoms, enhancing blood-brain barrier penetration but risking metabolic oxidation .
- Chlorine atoms provide stronger electron-withdrawing effects than trifluoromethyl groups, influencing electronic distribution in the aromatic ring.
Thiophene vs. Pyrimidine :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity : The target compound’s dichlorophenyl group may favor interactions with hydrophobic pockets in enzymes (e.g., kinases), while pyrimidine-triazole analogs (Compound w3) show promise in targeting nucleotide-binding domains .
- Synthetic Challenges : The pyrrole-pyrimidine core in the target compound requires multi-step synthesis, whereas thiophene or pyrazole derivatives (Compounds 21, 5) are more straightforward to prepare .
- Metabolic Stability : Dichlorophenyl groups are less prone to oxidative metabolism compared to trifluoromethylphenyl analogs, suggesting improved pharmacokinetics for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
